molecular formula C12H20N2O2 B6769219 N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide

N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6769219
M. Wt: 224.30 g/mol
InChI Key: OHDRYJDDXDDOPH-UHFFFAOYSA-N
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Description

N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features, including a cyclobutane ring, an azetidine ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(9-2-3-9)13-10-6-14(7-10)8-12(16)4-1-5-12/h9-10,16H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDRYJDDXDDOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CC(C2)NC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyclobutane ring, followed by the introduction of the azetidine ring through cyclization reactions. The final step involves the formation of the cyclopropane carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high strength and flexibility.

Mechanism of Action

The mechanism of action of N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and cyclopropane derivatives, such as:

  • N-[1-[(1-hydroxycyclobutyl)methyl]azetidin-3-yl]cyclopropanecarboxamide analogs with different substituents.
  • Cyclopropane carboxamide derivatives with varying ring structures.
  • Azetidine derivatives with alternative functional groups.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

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